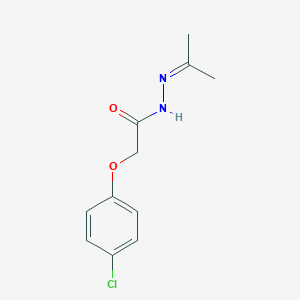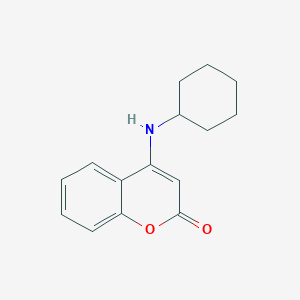![molecular formula C20H25N2O+ B229374 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium, also known as PBM, is a benzimidazole compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has shown potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to upregulate the expression of Nrf2 and its downstream target genes, resulting in the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is also stable under various conditions, making it suitable for use in a wide range of experimental settings. However, one of the limitations of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. One area of interest is the development of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is a promising compound with potential therapeutic applications in various fields of scientific research. Its unique biochemical and physiological properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium involves the reaction of benzimidazole with pentyloxymethyl chloride and benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethyl sulfoxide (DMSO). The resulting product is then purified through column chromatography to obtain pure 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. The yield of the synthesis process is typically around 60-70%.
Eigenschaften
Molekularformel |
C20H25N2O+ |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-benzyl-3-(pentoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C20H25N2O/c1-2-3-9-14-23-17-22-16-21(15-18-10-5-4-6-11-18)19-12-7-8-13-20(19)22/h4-8,10-13,16H,2-3,9,14-15,17H2,1H3/q+1 |
InChI-Schlüssel |
XQTSZKJJIRJGAM-UHFFFAOYSA-N |
SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)
![5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229293.png)
![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)






![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)


![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)